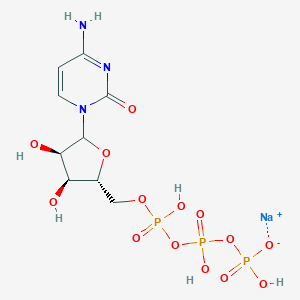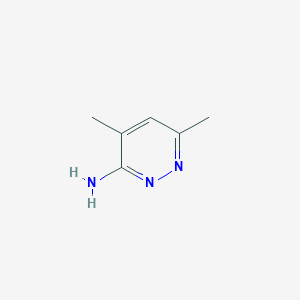
Cytidin-5'-(Tetrahydrogen Triphosphat), Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt has diverse applications in scientific research:
Chemistry: Used in the synthesis of RNA and other nucleotides.
Biology: Essential for studying cellular metabolism and gene expression.
Medicine: Investigated for its role in cancer research due to its involvement in cell proliferation.
Industry: Utilized in the production of nucleic acid-based products and pharmaceuticals.
Wirkmechanismus
Target of Action
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt, also known as CTP, interacts with several targets. Its primary targets include enzymes such as 3-deoxy-manno-octulosonate cytidylyltransferase , uridine-cytidine kinase 2 , and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase . These enzymes play crucial roles in various biochemical reactions, including the synthesis of RNA and the formation of phosphatidylcholine (PC) .
Mode of Action
CTP interacts with its targets to facilitate various biochemical reactions. For instance, in the formation of PC, CTP reacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline and diphosphate . This reaction is a rate-limiting step in PC synthesis and plays a pivotal role in cell proliferation . CTP also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase to generate an intermediate required for sialylation, namely CMP-N-acylneuraminic acid .
Biochemical Pathways
CTP is involved in several biochemical pathways. It plays a significant role in pyrimidine metabolism . It is also involved in the synthesis of RNA by RNA polymerases . Furthermore, CTP is a key player in the formation of PC , a crucial component of cell membranes .
Pharmacokinetics
It is known that ctp is a small molecule and is likely to be distributed throughout the body
Result of Action
The action of CTP at the molecular and cellular levels results in several effects. It is involved in the synthesis of RNA, contributing to the regulation of gene expression . In the formation of PC, CTP plays a crucial role in cell proliferation, which can be significant in conditions such as cancer . Additionally, the interaction of CTP with N-acylneuraminate leads to the production of an intermediate required for sialylation, a process important for cell-cell interactions .
Action Environment
The action, efficacy, and stability of CTP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of CTP, which in turn can influence its bioavailability . Additionally, temperature can impact the stability of CTP, with lower temperatures typically used for storage to maintain its stability .
Biochemische Analyse
Biochemical Properties
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is involved in the synthesis of RNA by RNA polymerases . It interacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline and diphosphate . This is the rate-limiting step in phosphatidylcholine (PC) synthesis and can be important in cell proliferation . Cytidine 5’-(tetrahydrogen triphosphate), sodium salt also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation .
Cellular Effects
In cells, Cytidine 5’-(tetrahydrogen triphosphate), sodium salt influences various cellular processes. It plays a pivotal role in the synthesis of RNA, which is essential for protein synthesis and gene expression . It also contributes to the formation of phosphatidylcholine, a major component of cell membranes . This process is crucial for cell proliferation and can be significant in cancer .
Molecular Mechanism
At the molecular level, Cytidine 5’-(tetrahydrogen triphosphate), sodium salt exerts its effects through several mechanisms. It serves as a substrate for various enzymes, including RNA polymerases and CTP:phosphocholine cytidylyltransferases . It also participates in enzyme-mediated reactions that lead to the production of important biomolecules, such as CDP-choline and CMP-N-acylneuraminic acid .
Metabolic Pathways
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is involved in several metabolic pathways. It plays a role in the synthesis of RNA and phosphatidylcholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate (CMP) using specific kinases. The reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of cytidine 5’-(tetrahydrogen triphosphate), sodium salt often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP to cytidine 5’-triphosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt undergoes various biochemical reactions, including:
Phosphorylation: It acts as a phosphate donor in the synthesis of RNA.
Glycosylation: It participates in the glycosylation of proteins and lipids.
Common Reagents and Conditions
Phosphorylation: Requires ATP and magnesium ions.
Glycosylation: Involves enzymes like cytidylyltransferases and specific substrates such as phosphocholine.
Major Products Formed
RNA: Synthesized by RNA polymerases using cytidine 5’-triphosphate as a substrate.
CDP-choline: Formed during the synthesis of phosphatidylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer and RNA synthesis.
Guanosine 5’-triphosphate (GTP): Participates in protein synthesis and signal transduction.
Thymidine 5’-triphosphate (TTP): Involved in DNA synthesis.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt is unique due to its specific role in the synthesis of RNA and its involvement in the formation of phosphatidylcholine and sialylation processes. These functions are critical for cellular metabolism, proliferation, and gene expression, distinguishing it from other nucleoside triphosphates .
Eigenschaften
IUPAC Name |
sodium;[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAPABOZXFQTH-YMCBRKDHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18423-42-2 |
Source


|
| Record name | Cytidine 5'-(tetrahydrogen triphosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)



![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

